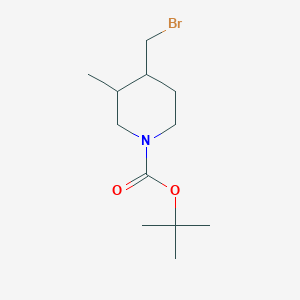

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The tert-butyl group provides steric protection, which is useful in various chemical reactions, and the bromomethyl group is a functional handle that can be used for further transformations.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives has been explored in several studies. For instance, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate is synthesized through a route involving Boc anhydride protection, oxidation, and reduction, which provides a reference for the synthesis of CDK9 inhibitors and Ibrutinib . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding up to 71.4% . These methods highlight the versatility of tert-butyl piperidine derivatives in synthesizing small molecule anticancer drugs.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been studied using various techniques. X-ray crystallography has been used to determine the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine . Additionally, the crystal and molecular structure of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been determined, revealing that bulky substituents hinder the formation of intermolecular hydrogen bonds . Density functional theory (DFT) has also been employed to optimize molecular structures and study molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives undergo various chemical reactions. Stereoselective syntheses have been reported, such as the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which proceed through reactions with L-selectride and the Mitsunobu reaction . These reactions demonstrate the ability to control stereochemistry in the synthesis of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The presence of bulky substituents affects the solubility and reactivity of these compounds. For example, the IR spectra of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives indicate the contribution of non-chair forms stabilized by intramolecular hydrogen bonds . The synthesis and characterization of these compounds, including NMR, MS, and FT-IR techniques, provide insights into their properties and potential applications in pharmaceuticals .

Safety and Hazards

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, where they can act as electrophiles in reactions with various nucleophiles .

Mode of Action

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate likely acts through a nucleophilic substitution mechanism. The bromomethyl group is susceptible to attack by nucleophiles, leading to the substitution of the bromine atom . This can result in the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

Brominated compounds are often involved in cross-coupling reactions such as the suzuki-miyaura coupling , which is a key method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reaction conditions and the nucleophiles it encounters. In general, its action results in the formation of new organic compounds through the substitution of its bromomethyl group .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable nucleophile, the reaction temperature, and the solvent used . Additionally, safety data sheets indicate that it should be kept away from heat and sources of ignition due to its potential flammability .

properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJVWWMRIFCFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CBr)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)